1,3-Dichloro-5-(3-nitrophenyl)benzene

Description

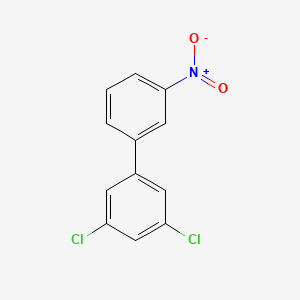

1,3-Dichloro-5-(3-nitrophenyl)benzene is a substituted aromatic compound featuring a benzene ring with chlorine atoms at positions 1 and 3 and a 3-nitrophenyl group at position 4. The nitro group (-NO₂) and chlorine substituents are electron-withdrawing, influencing the compound’s electronic distribution, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

1,3-dichloro-5-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBNXSKCTLZMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709402 | |

| Record name | 3,5-Dichloro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859940-64-0 | |

| Record name | 3,5-Dichloro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-nitro-1,1’-biphenyl can be achieved through several methods. One common approach involves the nitration of 3,5-dichlorobiphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of 3,5-Dichloro-3’-nitro-1,1’-biphenyl often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products

Scientific Research Applications

3,5-Dichloro-3’-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atoms can also participate in substitution reactions, modifying the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The substituents on the benzene ring critically determine chemical behavior. Below is a comparison of key analogs:

Key Insight : The nitro group in the target compound confers greater electron deficiency compared to trifluoromethyl or chlorophenyl groups, favoring SNAr reactions but limiting electrophilic substitution .

Physical and Chemical Properties

Data from analogs suggest trends in molecular weight, state, and stability:

Biological Activity

1,3-Dichloro-5-(3-nitrophenyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activity and implications in toxicology. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorobenzene core with a nitrophenyl substituent. Its molecular formula is CHClNO, and it is characterized by the presence of two chlorine atoms and a nitro group, which significantly influence its reactivity and biological interactions.

Toxicological Effects

Research indicates that this compound exhibits notable toxicological properties. It has been associated with:

- Carcinogenicity : Long-term exposure studies in rodents have shown that this compound can induce tumors in the liver and kidneys, leading to its classification as a potential carcinogen (Group 2B by IARC) .

- Hepatotoxicity : In a 13-week feeding study, the lowest observed adverse effect level (LOAEL) was determined to be 93 mg/kg body weight per day, primarily affecting liver function .

- Methaemoglobinaemia : This compound has been implicated in causing methaemoglobinaemia, which can lead to regenerative anemia and various tissue changes due to oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress : The presence of chlorinated and nitro groups can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

- Genotoxic Potential : In vitro studies have shown mixed results regarding its genotoxicity, with some evidence of chromosomal aberrations .

- Enzyme Interference : The compound may interact with various enzymes, altering metabolic pathways and contributing to its toxic effects.

Study on Carcinogenicity

A significant study evaluated the carcinogenic potential of this compound in rats. The findings revealed:

| Parameter | Observation |

|---|---|

| Duration of Exposure | 13 weeks |

| LOAEL | 93 mg/kg body weight per day |

| Tumor Induction | Liver and kidney tumors observed |

| Mechanism | Induction of oxidative stress |

This study underscores the importance of assessing long-term exposure risks associated with this compound .

Comparative Toxicology

Comparative studies with structurally similar compounds such as dichloronitrobenzenes have shown that while they share some toxicological profiles, the specific effects can vary significantly based on structural differences. For instance:

| Compound | Carcinogenicity | Hepatotoxicity | Methaemoglobinaemia |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2,4-Dichloronitrobenzene | Yes | Moderate | Yes |

This table illustrates the varying degrees of toxicity among related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.